(2-Aminoadamantan-2-yl)methanol hydrochloride
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Overview
Description
(2-Aminoadamantan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the reaction of 2-aminoadamantane with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoadamantan-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield adamantanone derivatives.
Reduction: Can produce various amines or alcohols.
Substitution: Results in functionalized adamantane derivatives.
Scientific Research Applications
(2-Aminoadamantan-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to known antiviral drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structure.
Mechanism of Action
The mechanism of action of (2-Aminoadamantan-2-yl)methanol hydrochloride involves its interaction with molecular targets and pathways. Its effects are primarily due to its ability to:
Bind to specific receptors: Such as those involved in viral replication or bacterial cell wall synthesis.
Inhibit enzymatic activity: By blocking the active sites of enzymes critical for pathogen survival.
Disrupt cellular processes: Leading to the inhibition of pathogen growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties.
2-Aminoadamantane: Another derivative with potential biological activity.
Adamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
(2-Aminoadamantan-2-yl)methanol hydrochloride is unique due to its specific structure, which combines the adamantane core with an amino and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-amino-2-adamantyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJTVKQGIQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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